RuPhos

C-N Cross-Coupling Buchwald-Hartwig Amination PEPPSI Precatalysts

Cross-coupling of sterically hindered substrates often fails with generic phosphine ligands, causing low yields or complete reaction failure. RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is a bulky, electron-rich Buchwald ligand that resolves this limitation. • Outperforms SPhos & XPhos in PEPPSI-catalyzed aminations; enables C-N bond formation where BrettPhos shows divergent rate-limiting steps. • Defined cone angle (~198-202°) supports in silico screening and rational ligand selection. • Compatible with air-stable precatalysts (RuPhos Pd G1-G4); effective at catalyst loadings as low as 0.2 mol% for economical scale-up.

Molecular Formula C30H43O2P
Molecular Weight 466.6 g/mol
CAS No. 787618-22-8
Cat. No. B129950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuPhos
CAS787618-22-8
Synonyms[2’,6’-bis(1-Methylethoxy)[1,1’-biphenyl]-2-yl]dicyclohexyl-phosphine;  2-(Dicyclohexylphosphino)-2’,6’-isopropoxybiphenyl;  RuPhos
Molecular FormulaC30H43O2P
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3
InChIKeyMXFYYFVVIIWKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RuPhos: Second-Generation Buchwald Ligand


RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl, CAS 787618-22-8) is a bulky, electron-rich biaryl phosphine ligand belonging to the extensively patented Buchwald ligand family [1] [2]. It was developed to address the limitations of earlier-generation ligands in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic profile, characterized by a defined Tolman cone angle [3], distinguishes it from structurally related ligands like SPhos, XPhos, and BrettPhos, enabling specific reactivity advantages in C–N and C–C bond-forming reactions involving sterically demanding substrates.

Second-generation Buchwald ligand for Pd-catalyzed C–N and C–C cross-couplings with sterically demanding substrates.
Quantified steric profile (Tolman cone angle) supports data-driven ligand selection and screening design.
Compatible with air-stable precatalysts (G1–G4) for reproducible high-throughput experimentation.

RuPhos: Non-Interchangeability with Analogous Ligands


While RuPhos shares the biaryl phosphine scaffold with other popular Buchwald ligands, critical differences in steric bulk and electronic properties lead to distinct, and often complementary, catalytic behaviors [1]. Attempting a generic substitution can result in dramatically lower yields or complete reaction failure. For instance, in C–N bond formations, RuPhos and BrettPhos have different rate-limiting steps (reductive elimination vs. oxidative addition), making them non-interchangeable for specific amine classes [2]. Furthermore, direct comparative studies show RuPhos vastly outperforms SPhos and XPhos in certain PEPPSI-catalyzed aminations [3], and it exhibits quantifiably different selectivity compared to ligands like JohnPhos [4]. Selecting the correct ligand is therefore not a matter of generic preference but a critical parameter for achieving desired yield and selectivity.

BrettPhos: rate-limiting step differs (oxidative addition vs. reductive elimination), outcome may shift with substrate class.
SPhos / XPhos: reported lower catalytic activity in PEPPSI-mediated C–N couplings; yield may not transfer.
JohnPhos: selectivity profile diverges in asymmetric allylation; stereochemical outcome may require re-optimization.

RuPhos: Quantitative Performance Evidence


Superior C–N Coupling Activity via PEPPSI Complex

In a head-to-head study of palladium PEPPSI and dimer complexes, the RuPhos-bearing complex 2b demonstrated the highest catalytic activity for the C–N coupling of 4-chloroanisole with morpholine. Under identical conditions (0.2 mol% catalyst loading, THF, 50 °C, 16h), the RuPhos-PEPPSI complex (2b) achieved a 97% yield, outperforming the corresponding SPhos and XPhos complexes, which showed significantly lower activity [1].

Reported C–N Activity
Head-to-head
97% yield (RuPhos-PEPPSI) vs. lower activity for SPhos/XPhos complexes
Supports higher activity ranking in tested amination system.
Reaction: 4-chloroanisole + morpholine, 0.2 mol% Pd, THF, 50 °C.
C-N Cross-Coupling Buchwald-Hartwig Amination PEPPSI Precatalysts

Rate-Limiting Step Divergence in Amination

Density Functional Theory (DFT) calculations reveal a fundamental mechanistic divergence between RuPhos and BrettPhos in the Buchwald-Hartwig amination. While the rate-limiting step for the Pd-BrettPhos system is oxidative addition, the rate-limiting step for the Pd-RuPhos system is reductive elimination [1]. This difference is attributed to the distinct steric hindrance and electronic structures of the two ligands.

Rate-Limiting Step
Head-to-head
RuPhos: reductive elimination; BrettPhos: oxidative addition (DFT)
Mechanistic divergence supports complementary ligand choice for distinct amine classes.
Bottleneck shift attributed to steric/electronic differences.
DFT Calculations Reaction Mechanism Rate-Limiting Step Buchwald-Hartwig Amination

Tolman Cone Angle and Steric Profile

The steric bulk of RuPhos, a critical determinant of its reactivity, is precisely quantified by its Tolman cone angle. The free ligand has a cone angle of 201.54°, which decreases to 198.07° upon coordination to palladium [1]. Comparative measurements show it is significantly smaller than free BrettPhos (220.29°) and Pd-BrettPhos (204.22°) [1]. Another study reports a cone angle of 187.5° for RuPhos, which is intermediate between SPhos (201.9°) and XPhos (209.8°) [2].

Tolman Cone Angle
Reported
~198–202° (coordinated); free ligand ~201.5°
Intermediate steric demand among second-generation Buchwald ligands.
Values from crystal structure and computational modeling; slight source variation.
Ligand Design Steric Parameters Cone Angle Phosphine Ligands

α-Arylation Performance Benchmark

In a comparative ligand screen for the Pd-catalyzed α-arylation of a lactam, RuPhos provided a 64% yield with a diastereomeric ratio (dr) of 67:33 [1]. This performance was superior to the structurally related tBuDavePhos (32% yield, 52:48 dr) but inferior to DavePhos (86% yield, 60:40 dr) and Xantphos (95% yield, 70:30 dr).

α-Arylation Benchmark
Head-to-head
64% yield, dr 67:33 (RuPhos) vs. DavePhos 86%, tBuDavePhos 32%, Xantphos 95%
Reported intermediate rank; robust fallback when other ligands cause side reactions.
Lactam α-arylation, 15 mol% ligand; diastereoselectivity varies with ligand.
α-Arylation Lactam Synthesis Cross-Coupling

RuPhos: Application Scenarios


High-Throughput Screening of C–N Bond Formations

RuPhos is an essential component of any ligand screening set for C–N cross-coupling reactions, particularly with sterically hindered amines or aryl halides. Its proven ability to provide the widest reaction scope alongside BrettPhos [1] and its superior activity in specific systems like PEPPSI complexes [2] make it a first-line choice. The availability of air-stable, user-friendly precatalysts (e.g., RuPhos Pd G1, G2, G3, G4) further enhances its utility in both academic and industrial high-throughput experimentation (HTE) settings [3].

Process Development for Pharma and Agrochemical Intermediates

The commercial availability of RuPhos and its precatalysts under an established patent portfolio provides a clear pathway for process development. Its high activity allows for low catalyst loadings (as low as 0.2 mol% [2]), which is a critical economic and purity consideration for large-scale manufacturing. The ligand's robustness and the air-stability of later-generation precatalysts [3] simplify handling and improve process reproducibility, reducing the risk of batch failures in GMP environments.

Sterically Demanding Biaryl Synthesis

Pd–RuPhos catalysts are specifically highlighted for their high activity in Negishi cross-couplings of sterically hindered aryl halides and Suzuki–Miyaura cross-couplings of tosylated olefins [4]. These are challenging transformations that often fail with simpler phosphine ligands like PPh₃ or PCy₃. For projects requiring the construction of highly substituted biaryl architectures—common in natural product synthesis and materials science—RuPhos is a strategic choice to enable the desired bond formation.

Rational Catalyst Selection via Steric Parameters

For researchers and process chemists employing predictive models or design-of-experiment (DoE) approaches, the well-defined steric parameter of RuPhos (cone angle ~198-202°) [4] provides a quantitative descriptor for in silico screening. This allows for a data-driven selection between RuPhos and its bulkier (e.g., BrettPhos, XPhos) or less bulky (e.g., JohnPhos, SPhos) analogs based on the predicted steric demands of the target transformation, thereby minimizing empirical optimization time.

Application
Selection Property
Validation Focus
C–N bond formation screening
Broad scope with hindered amines/aryl halides
Scope comparison vs BrettPhos; activity in PEPPSI systems
Process chemistry evaluation
Low catalyst loading capability; air-stable precatalyst forms
Reproducibility and scale-up robustness; cost/purity impact
Sterically demanding biaryl synthesis
High activity in Negishi and Suzuki couplings of hindered substrates
Performance relative to simpler phosphines (PPh₃, PCy₃)
Rational ligand selection
Defined steric parameter (cone angle ~198–202°)
Data-driven screening; in silico steric prediction accuracy

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